N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
Description
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2 |
InChI Key |
KIAMDXBTZWMIAM-JAWKONGNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
This compound is a synthetic nucleoside analog, where the adenosine base is substituted at the N6-position with a deuterated hydroxyethyl group and the sugar moiety is 2'-deoxyribose. The preparation of such compounds requires careful selection of protecting groups, activation strategies, and incorporation of deuterium labels. Below is a detailed, evidence-based review of preparation methodologies, with comparative analysis and tabular data where available.
General Synthetic Strategies
Direct N6-Substitution on 2'-Deoxyadenosine
One of the most effective approaches is the direct substitution at the N6-position of 2'-deoxyadenosine or its precursor, 2'-deoxyinosine. This method leverages the nucleophilic aromatic substitution (SNAr) or amination strategies, often under mild conditions, and allows for the introduction of various N6-substituents, including deuterated hydroxyethyl groups.
Key Steps:
- Starting Material: 2'-deoxyinosine or 2'-deoxyadenosine
- Amination Reagent: 2-hydroxyethyl-d4-amine
- Activation: Use of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and base (e.g., DIPEA)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature to mild heating
- Yield: Typically high (up to 98% for related derivatives)
Representative Reaction Scheme:
- Dissolve 2'-deoxyinosine in DMF.
- Add 2-hydroxyethyl-d4-amine, BOP, and DIPEA.
- Stir at room temperature for several hours.
- Purify by chromatography or recrystallization.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 2'-deoxyinosine | Nucleoside precursor |
| 2 | 2-hydroxyethyl-d4-amine | N6-substituent source |
| 3 | BOP, DIPEA, DMF | Activation and base |
| 4 | Purification (chromatography) | Isolate pure product |
- No need to protect the sugar hydroxyls.
- High yields and operational simplicity.
- Tolerates various functional groups, including deuterium labels.
- Requires access to deuterated amine.
Multi-Step Protection and Substitution Approach
For more challenging substitutions or to improve selectivity, a multi-step protocol involving protection of the sugar hydroxyls, activation of the N6-position, and subsequent deprotection may be employed.
Typical Steps:
- Protection: Protect 3',5'-hydroxyl groups of 2'-deoxyadenosine (e.g., as silyl ethers or acyl derivatives).
- Activation: Convert the N6-amino group to a better leaving group (e.g., via tosylation or formation of a benzotriazolyl intermediate).
- Substitution: React with 2-hydroxyethyl-d4-amine.
- Deprotection: Remove protecting groups under mild acidic or basic conditions.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Silylating or acylating agent | Protect sugar hydroxyls |
| 2 | Tosyl chloride or benzotriazole | Activate N6 for substitution |
| 3 | 2-hydroxyethyl-d4-amine | N6-substitution |
| 4 | Acid/base | Deprotection |
- Greater control over regioselectivity.
- Useful for more complex or sensitive derivatives.
- More steps and lower overall yield.
- Requires additional purification steps.
Data Table: Comparative Analysis of Preparation Methods
Research Findings and Best Practices
- One-step BOP-mediated amination is the most efficient and widely adopted method for N6-functionalization of 2'-deoxyadenosine derivatives, including those with deuterated substituents.
- Deuterated amines (e.g., 2-hydroxyethyl-d4-amine) are commercially available or can be synthesized via reduction of ethylene carbonate-d4 or ethylene oxide-d4.
- Chromatographic purification (silica gel or reverse-phase HPLC) is typically required to achieve analytical purity.
- Analytical confirmation by NMR (showing deuterium incorporation), high-resolution mass spectrometry, and HPLC is essential for product validation.
Chemical Structure and Logo
Full Chemical Name:
this compound
N
/ \
N---C C---N
\ \ / /
C N-C /
\ / \ /
C N
\ /
N-C
|
N6-(CD2CD2OH)
|
2'-deoxyribose
Note: The N6 position is substituted with a 2-hydroxyethyl group where all hydrogens are replaced by deuterium (d4). The sugar is 2'-deoxyribose.
"A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives has been developed. Treatment of inosine or 2'-deoxyinosine, without protection of sugar hydroxyl groups, with alkyl or arylamines, in the presence of BOP and DIPEA in DMF, led to the formation of N6-adenosine and N6-2'-deoxyadenosine derivatives in good to excellent yields."
Chemical Reactions Analysis
Types of Reactions
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a tracer in metabolic studies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The deuterium atoms in the hydroxyethyl group provide increased stability and distinct mass spectrometric properties, making it a valuable tool in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Analysis
The N6 position of 2'-deoxyadenosine is a common site for chemical modifications. Below is a comparative analysis of key analogs:
Analytical Detection
- Mass Spectrometry : Deuterated analogs (e.g., N6-(2-Hydroxyethyl-d4)-2'-dA) improve sensitivity in LC-MS/MS for adduct quantification, achieving detection limits <1 fmol/mg DNA .
- NMR Characterization: 1,N6-β-HMHP-dA and N6-POB-dAdo are distinguished by NOESY correlations (e.g., H-2/CHγ in 1,N6-β-HMHP-dA) and HSQC data .
Key Research Findings
1,N6-β-HMHP-dA : Identified as a major adduct in 1,3-butadiene-exposed rats, with error-prone bypass by DNA polymerase η leading to mutations .
N6-Etheno-2'-dA: Elevated levels correlate with hepatic oxidative stress in animal models, validated via isotope dilution MS .
N6-Methyl-2'-dA: Genome-wide mapping reveals enrichment in gene regulatory regions, suggesting epigenetic roles beyond 5-methylcytosine .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing deuterium-labeled hydroxyethyl groups at the N6 position of 2'-deoxyadenosine?
- Methodological Answer : The N6 position of adenine derivatives is a common site for functionalization. To synthesize N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, consider using reductive alkylation or nucleophilic substitution. For isotopic labeling (deuterium), use deuterated reagents (e.g., D4-labeled hydroxyethyl precursors) during alkylation. Purification via reverse-phase HPLC coupled with mass spectrometry (LC-MS) ensures isotopic integrity and purity .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, confirm deuterium incorporation via absence of proton signals in the hydroxyethyl-d4 group. HRMS should match the theoretical molecular ion ([M+H]+) with <5 ppm error. Cross-validate using isotope dilution assays with standards from validated sources .
Q. What analytical techniques are optimal for quantifying trace-level this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM). Optimize transitions for the parent ion (m/z specific to the deuterated adduct) and fragment ions. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Detection limits can reach sub-picomolar levels with proper ion source tuning .
Q. How does the deuterium label in this compound affect its stability under physiological conditions?
- Methodological Answer : Deuterium substitution reduces metabolic degradation via the kinetic isotope effect. Evaluate stability by incubating the compound in simulated physiological buffers (pH 7.4, 37°C) and monitoring degradation via LC-MS. Compare half-life to non-deuterated analogs. Note that deuteration may alter hydrogen bonding in DNA duplexes, requiring thermal denaturation studies (UV-Vis or circular dichroism) .
Advanced Research Questions
Q. How can this compound be used to study DNA adduct formation mechanisms in oxidative stress models?
- Methodological Answer : Incorporate the deuterated adduct into in vitro DNA replication systems (e.g., polymerase chain reactions with modified primers) to track adduct-induced mutagenesis. Use isotope tracing (LC-MS/MS) to quantify adduct repair efficiency by enzymes like OGG1 or NEIL1. Compare repair rates with non-deuterated controls to isolate isotopic effects .
Q. What experimental designs address contradictions in reported biological activities of N6-alkylated deoxyadenosine derivatives?
- Methodological Answer : Systematically vary alkyl group size, charge, and isotopic labeling. For example, compare this compound with methyl-, ethyl-, or benzyl-substituted analogs in cell-based assays (e.g., proliferation, apoptosis). Use dose-response curves and statistical modeling (ANOVA with post-hoc tests) to identify structure-activity relationships. Reconcile discrepancies by standardizing cell lines and exposure times .
Q. How can researchers optimize the detection of this compound in epigenetic studies?
- Methodological Answer : Combine immunoprecipitation (e.g., anti-deuterium antibodies) with next-generation sequencing (IP-seq) to map adduct locations genome-wide. Validate findings using chemical labeling (e.g., click chemistry with azide-functionalized probes) and confocal microscopy for spatial resolution. Cross-reference with databases like METLIN or HMDB for adduct-specific fragmentation patterns .
Q. What role does this compound play in elucidating nucleoside transporter selectivity?
- Methodological Answer : Perform competitive uptake assays in cell lines (e.g., HEK293) overexpressing transporters like ENT1 or CNT2. Use radiolabeled (³H or ¹⁴C) or fluorescently tagged analogs to measure transport kinetics (Km, Vmax). Deuterated analogs help distinguish transporter-mediated uptake from passive diffusion via isotope effect studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
